molecular formula C12H13BBrNO2 B1589288 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester CAS No. 883899-07-8

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester

Cat. No.: B1589288
CAS No.: 883899-07-8
M. Wt: 293.95 g/mol
InChI Key: CULSSICMSNLRST-UHFFFAOYSA-N
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Description

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester (CAS 883899-07-8) is a boronic ester derivative with the molecular formula C₁₂H₁₃BBrNO₂ and a molecular weight of 293.95 . Structurally, it features a bromo substituent at the 3-position and a cyano group at the 2-position on the phenyl ring, coupled with a neopentyl glycol (2,2-dimethyl-1,3-propanediol) ester group at the boron center. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key nucleophilic partners. The neopentyl glycol ester group confers distinct steric and electronic properties, enhancing reactivity and stereochemical control compared to other boronic esters .

Properties

IUPAC Name

2-bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULSSICMSNLRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467544
Record name 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883899-07-8
Record name 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester typically involves the reaction of 3-bromo-2-cyanophenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The esterification process is usually facilitated by the presence of a dehydrating agent such as molecular sieves .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions :
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is extensively used as a reagent in Suzuki-Miyaura coupling reactions. These reactions enable the formation of biaryl compounds, which are crucial in synthesizing pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom enhances the reactivity of the compound compared to other similar boronic esters .

Synthesis of Complex Organic Molecules :
This compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various transformations, such as oxidation and substitution reactions, allows for the introduction of diverse functional groups into organic frameworks .

Medicinal Chemistry

Pharmaceutical Intermediates :
In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is involved in the production of compounds like Perampanel, which is used to treat neurological disorders such as epilepsy and Parkinson's disease .

Targeted Drug Development :
The compound's unique structural features enable it to interact selectively with biological targets, making it valuable for developing targeted therapies. Its ability to form reversible covalent bonds with biomolecules allows for the modulation of enzyme activity and cellular signaling pathways .

Biological Studies

Cellular Effects and Mechanisms :
Research indicates that this compound influences various cellular processes. It can modulate cell signaling pathways and gene expression through its interactions with proteins and enzymes. For example, it has been shown to impact proteasome activity, which is critical for protein degradation and turnover within cells .

Biochemical Analysis :
This compound's interactions with biomolecules make it a useful tool in biochemical assays. Its ability to selectively bind to diols enables researchers to study carbohydrate interactions and modifications within biological systems .

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the boronic ester, which enhance its reactivity and selectivity in the coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neopentyl Glycol vs. Pinacol Boronic Esters

Neopentyl glycol boronic esters are less sterically hindered than pinacol (2,3-dimethyl-2,3-butanediol) esters, enabling improved reactivity in sterically demanding reactions. For example:

  • Diastereoselectivity : In lithiation–borylation reactions, neopentyl glycol esters achieved 94:6 dr and 100% enantiomeric excess (es) , outperforming pinacol esters (85:15 dr) .
  • Yield in Suzuki-Miyaura Coupling : The synthesis of biaryl 13 using a neopentyl glycol ester gave an 82% yield with MePhos ligand, compared to 58% with the corresponding boronic acid under similar conditions .

However, neopentyl glycol esters are more susceptible to hydrolysis than pinacol esters, necessitating careful handling in aqueous or biphasic systems .

Halogen-Substituted Analogs

The bromo and cyano substituents in 3-bromo-2-cyanophenylboronic acid neopentyl glycol ester differentiate it from related halogenated analogs:

Compound Name CAS Number Substituents Molecular Weight Key Applications
3-Bromo-2-cyanophenylboronic acid NGE 883899-07-8 3-Br, 2-CN 293.95 Suzuki-Miyaura coupling
3-Chloro-2-cyanophenylboronic acid NGE 883899-06-7 3-Cl, 2-CN 249.5 Functional group tolerance studies
2-Bromomethylphenylboronic acid NGE 441011-76-3 2-CH₂Br 282.97 Alkyl halide coupling
  • Reactivity : The bromo group enhances electrophilicity compared to chloro analogs, making it more reactive in cross-couplings.

Amino-Functionalized Neopentyl Glycol Esters

Compounds like 3-aminophenylboronic acid neopentyl glycol ester hydrochloride (CAS 850567-43-0) exhibit distinct electronic properties due to the electron-donating amino group:

  • Electronic Effects: The amino group increases electron density at the boron center, altering reactivity in nucleophilic attacks .
  • Stability: Amino-substituted esters are more prone to oxidation, requiring inert reaction conditions compared to the bromo-cyano derivative .

Other Diol-Based Boronic Esters

  • 1,2-Benzenedimethanol Esters: These esters hydrolyze rapidly, limiting their utility in biphasic systems. Neopentyl glycol esters offer a balance between stability and reactivity .
  • Bis(neopentylglycolato)diboron (B₂nep₂) : This diboron reagent transmetalates faster than Bpin analogs but is ineffective for alkylboronates, highlighting the unique role of aryl neopentyl glycol esters in coupling reactions .

Key Research Findings and Data Tables

Table 1: Performance in Lithiation–Borylation Reactions

Boronic Ester Type Diastereomeric Ratio (dr) Enantiomeric Excess (es) Yield (%)
Neopentyl Glycol Ester 94:6 100% 98
Pinacol Ester 85:15 100% 81

Data from Scheme 6 () .

Table 2: Suzuki-Miyaura Coupling Yields

Boronic Ester Ligand Yield (%)
Neopentyl Glycol Ester MePhos 82
Boronic Acid DavePhos 58

Data from Table 4 () .

Biological Activity

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is a boronic ester with significant biological activity, primarily due to its interactions with various biomolecules. This compound is characterized by the molecular formula C12H13BBrNO2C_{12}H_{13}BBrNO_2 and is integral in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in diverse organic molecules.

Target of Action
The primary target of this compound is its role in the Suzuki-Miyaura coupling reactions. In these reactions, the compound participates in the transmetalation step, facilitating the formation of new carbon-carbon bonds.

Mode of Action
This compound's reactivity is influenced by its unique electronic and steric properties due to the presence of bromine and cyano groups. These features enhance its utility in selective organic transformations, making it a valuable reagent in synthetic chemistry.

This compound interacts with various enzymes and proteins, modulating cellular processes by influencing:

  • Cell Signaling Pathways : The compound can affect pathways that regulate cell growth and differentiation.
  • Gene Expression : It may influence transcription factors and other regulatory proteins.
  • Cellular Metabolism : The compound has been shown to impact metabolic pathways, particularly those involving proteasomes, which are crucial for protein degradation and turnover.

Cellular Effects

The biological activity of this compound extends to its effects on different cell types:

  • Modulation of Cell Function : By interacting with cellular machinery, it can alter cell signaling and metabolic processes.
  • Impact on Proteasome Activity : Studies indicate that boronic esters like this one can inhibit proteasome activity, leading to altered protein turnover rates.

Applications in Scientific Research

This compound has diverse applications across various fields:

Field Application
Chemistry Utilized in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology Serves as a building block for synthesizing biologically active compounds.
Medicine Involved in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry Used in producing advanced materials and polymers.

Case Studies and Research Findings

  • Study on Cellular Impact : Research has demonstrated that this compound can significantly influence proteasome function, leading to altered cellular responses in cancer cell lines. This suggests potential applications in cancer therapeutics where modulation of protein degradation pathways is desired.
  • Synthetic Applications : In a comparative study of various boronic esters, this compound was shown to outperform others in terms of yield and selectivity during Suzuki-Miyaura reactions involving sterically hindered substrates .
  • Biochemical Interactions : Investigations into the reversible covalent bonding capabilities of this compound with diols have revealed its potential for selective modifications in carbohydrate chemistry, highlighting its significance in biological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
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